4(3H)-Quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl), also known as 3-(2-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one, is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structural features, which include a quinazolinone core and substituents that enhance its chemical reactivity and biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties .
The compound is cataloged under the Chemical Abstracts Service number 58668-44-3 and can be sourced from various chemical suppliers. Its molecular formula is C19H12N4O3, with a molecular weight of 344.3 g/mol.
4(3H)-Quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl) is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 4(3H)-quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl) typically involves multi-step organic reactions. A common method includes the condensation of 2-aminobenzonitrile with 2-nitrobenzaldehyde in the presence of a base to form an intermediate compound, which is then cyclized to produce the quinazolinone core.
Technical Details:
The molecular structure of 4(3H)-quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl) can be represented by the following structural formula:
This structure features:
The reactions involving 4(3H)-quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl) include:
Technical Details:
The mechanism of action of 4(3H)-quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl) involves interactions with specific biological targets, potentially including enzymes or receptors within microbial or cancerous cells. The nitro and pyridinyl groups are significant for binding affinity and selectivity towards these targets.
Studies suggest that compounds with similar structures may inhibit certain enzyme pathways or disrupt cellular processes, leading to antimicrobial or anticancer effects.
The compound's properties play a crucial role in determining its applications in pharmaceuticals and materials science .
4(3H)-quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl) has several scientific uses:
Quinazolinones represent a privileged scaffold in medicinal chemistry, with their therapeutic journey originating in the mid-20th century. The first quinazolinone-based drug, methaqualone, was introduced in 1951 as a sedative-hypnotic agent, marking the scaffold's entry into clinical medicine [3] [7]. This breakthrough was followed by extensive structural explorations that revealed the remarkable versatility of the quinazolinone core. By the 2000s, several 4-anilinoquinazoline derivatives had achieved FDA approval as targeted anticancer agents, including gefitinib (2003) and erlotinib (2004) for non-small cell lung cancer, and lapatinib (2007) for HER2-positive breast cancer [1] [4]. These drugs validated quinazolinones as kinase inhibitors and demonstrated their capacity for target-specific therapeutic interventions. The natural occurrence of quinazolinone alkaloids in traditional medicinal plants like Dichroa febrifuga (used in Chinese medicine for malaria treatment) further stimulated pharmaceutical interest in this scaffold [3]. Over 150 naturally occurring quinazolinone alkaloids have been identified to date, with more than 200 synthetic quinazolinone derivatives demonstrating significant biological activities across therapeutic areas [7].
Table 1: Historical Milestones in Quinazolinone-Based Drug Development
Year | Development | Significance |
---|---|---|
1951 | Methaqualone approval | First quinazolinone sedative-hypnotic drug |
1960s | Discovery of febrifugine | Natural quinazolinone alkaloid with antimalarial properties |
2003 | Gefitinib approval | First EGFR-targeted quinazolinone for NSCLC |
2007 | Lapatinib approval | Dual EGFR/HER2 inhibitor for breast cancer |
2014 | Idelalisib approval | PI3Kδ inhibitor for hematologic malignancies |
The biological profile of quinazolinones exhibits extraordinary sensitivity to structural modifications, with subtle changes at positions C2, C3, and N3 dramatically altering pharmacological properties. Position C2 serves as a crucial modification site where electron-withdrawing groups (EWGs) significantly enhance anticancer activity. For instance, introducing a nitrile group at C2 (compound 15) reduced MIC to 0.03 μg/mL against Staphylococcus aureus compared to unsubstituted analogues (MIC 2 μg/mL), while an alkynyl group (compound 16) further enhanced potency to 0.003 μg/mL [5]. Position N3 tolerates substantial steric bulk, with 3-benzyl substitutions demonstrating improved cellular permeability and target affinity compared to smaller alkyl chains [1]. The C3 position acts as a pivotal anchor for extended pharmacophore design, optimally accommodating aryl moieties with para- or meta-substitutions that enhance interactions with hydrophobic enzyme pockets [1] [9]. Notably, hydrogen-bond donors at C4 (hydroxyl, amino) generally diminish activity, while hydrogen-bond acceptors (methoxy) restore it, highlighting the exquisite sensitivity of quinazolinones to electronic effects [5].
Table 2: Impact of Quinazolinone Substituents on Biological Activity
Position | Substituent Type | Bioactivity Effect | Example |
---|---|---|---|
C2 | Electron-withdrawing (CN, C≡CH) | ↑ Antibacterial activity (30-1000×) | Compounds 15, 16 [5] |
C2 | Styryl, chloromethyl | ↑ Anticancer activity | 2-styryl derivatives [10] |
N3 | Benzyl, substituted aryl | ↑ Kinase inhibition | 3-benzyl-2-(4-chlorophenyl) [10] |
C3 | Halogenated phenyl | ↑ Cytotoxicity | 3-(4-bromophenyl) [10] |
C4 | Hydroxyl, amino | ↓ Activity | Compound 13, 17 [5] |
The strategic incorporation of nitrophenyl and pyridinyl moieties at the C3 and C2 positions, respectively, creates a sophisticated pharmacophore with enhanced target engagement capabilities. The 2-nitrophenyl group at C3 provides strong electron-withdrawing character that modulates electron density throughout the quinazolinone system, enhancing hydrogen bond acceptor capacity at carbonyl oxygen centers [1] [9]. This moiety creates a distinctive electrostatic profile that facilitates interactions with ATP-binding sites of kinases, particularly through the nitro group's capacity for dipole-dipole interactions and edge-to-face π-stacking with hydrophobic residues like Phe1046 in VEGFR-2 [9]. The 2-pyridinyl substituent at C2 introduces a critical metal-coordinating heterocycle that mimics purine interactions in kinase adenine binding pockets. This moiety enables bidentate hydrogen bonding with backbone amides in hinge regions (e.g., Met1160 in c-Met kinase) and provides a potential site for transition metal chelation in metalloenzyme targets [4] [9]. When combined, these moieties create a multifunctional pharmacophore capable of simultaneous type-I and type-II kinase inhibition, as demonstrated in molecular docking studies where analogous compounds engage both hydrophobic back pockets and allosteric sites [1] [9].
Figure 1: Conceptual Pharmacophore Model of 3-(2-Nitrophenyl)-2-(2-pyridinyl)quinazolin-4(3H)-one
[Quinazolinone Core] - Hydrogen bond acceptor/donor system│├──[2-Pyridinyl] - Hinge region binder, metal coordination│└──[2-Nitrophenyl] - Hydrophobic pocket binder, electron-withdrawing modulator
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2570-24-3
CAS No.: 2016-48-0
CAS No.: 21416-85-3